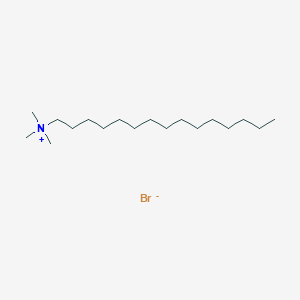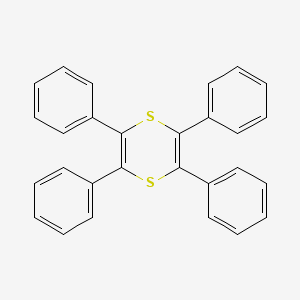
2,3,5,6-Tetraphenyl-1,4-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetraphenyl-1,4-dithiine is an organic compound characterized by a 1,4-dithiine ring substituted with four phenyl groups at the 2, 3, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetraphenyl-1,4-dithiine typically involves the reaction of tetraphenylcyclopentadienone with sulfur. The reaction is carried out under reflux conditions in a suitable solvent such as xylene. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetraphenyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a dihydro-dithiine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro-dithiine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,3,5,6-Tetraphenyl-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific thermal and mechanical properties
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetraphenyl-1,4-dithiine involves its interaction with various molecular targets. The compound’s sulfur atoms can participate in coordination with metal ions, influencing catalytic processes. Additionally, the phenyl groups can engage in π-π interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
2,3,5,6-Tetraphenyl-1,4-dioxin: Similar in structure but contains oxygen atoms instead of sulfur.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another structurally related compound with different heteroatoms.
Uniqueness: 2,3,5,6-Tetraphenyl-1,4-dithiine is unique due to its sulfur-containing dithiine ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications in materials science and catalysis .
Properties
CAS No. |
23181-79-5 |
|---|---|
Molecular Formula |
C28H20S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2,3,5,6-tetraphenyl-1,4-dithiine |
InChI |
InChI=1S/C28H20S2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
LDLYVIUDTWJLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


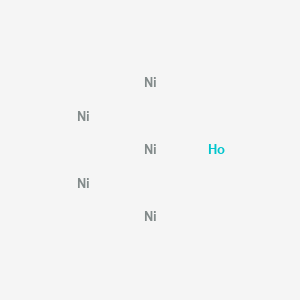
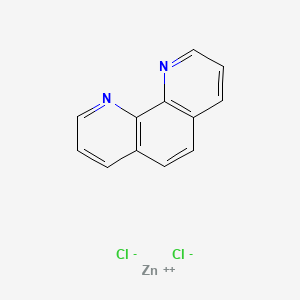
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)
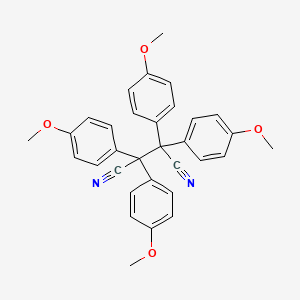
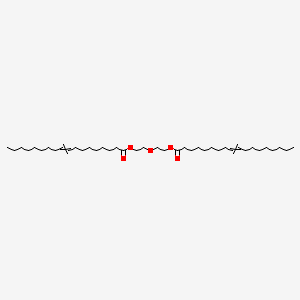
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
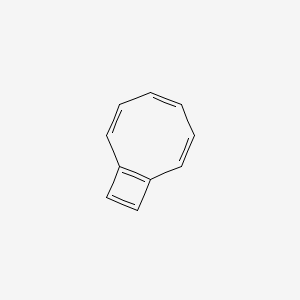
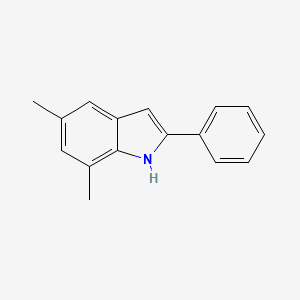
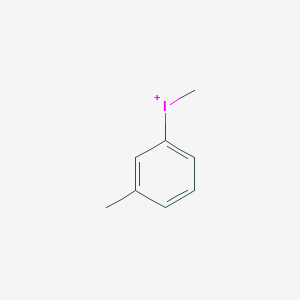
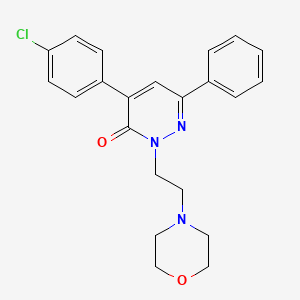
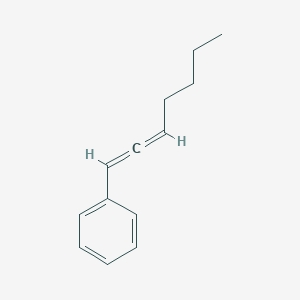
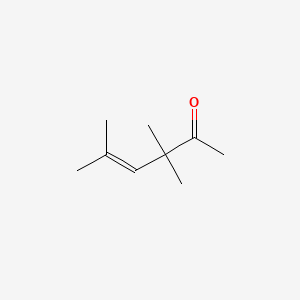
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
